molecular formula C16H24ClNO2 B8089787 tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Cat. No.: B8089787
M. Wt: 297.82 g/mol
InChI Key: KZTZQVGKKNYHST-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a 2-chloropropyl group attached to the nitrogen atom of the glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate typically begins with glycine, tert-butyl chloroformate, benzylamine, and 2-chloropropylamine.

    Step-by-Step Synthesis:

Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloropropyl group.

    Oxidation and Reduction: The benzyl group can participate in oxidation reactions, while the glycine moiety can undergo reduction under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the benzyl group.

    Reduction: Hydrogenation using palladium on carbon can reduce the glycine moiety.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the tert-butyl ester group.

Major Products Formed:

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Conversion to benzaldehyde or benzoic acid.

    Reduction: Formation of primary amines.

    Hydrolysis: Production of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Modification: Used in the modification of proteins to study structure-function relationships.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Prodrug Design: Utilized in the design of prodrugs that can be activated in vivo to release active therapeutic agents.

Industry:

    Material Science: Applied in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural substrates, leading to competitive inhibition or activation of specific pathways. The presence of the benzyl and 2-chloropropyl groups allows for selective binding to target sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl ®-N-benzylglycinate: Lacks the 2-chloropropyl group, making it less reactive in substitution reactions.

    tert-Butyl ®-N-(2-chloropropyl)glycinate: Does not have the benzyl group, affecting its binding affinity to certain targets.

    Benzyl ®-N-(2-chloropropyl)glycinate: Lacks the tert-butyl ester group, influencing its hydrolysis behavior.

Uniqueness:

  • The combination of the tert-butyl ester, benzyl, and 2-chloropropyl groups in tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate provides a unique set of chemical properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

IUPAC Name

tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZQVGKKNYHST-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.